[Mpa1, D-Tic7]OT
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Overview
Description
[Mpa1, D-Tic7]OT is a synthetic analogue of oxytocin, a neurohypophyseal peptide hormone. This compound is characterized by the incorporation of deamino β-mercaptopropionic acid at position 1 and D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid at position 7. These modifications result in unique biological properties that differentiate it from natural oxytocin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Mpa1, D-Tic7]OT involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The specific steps include:
Attachment of deamino β-mercaptopropionic acid: to the resin.
Sequential addition of amino acids: with appropriate protecting groups.
Incorporation of D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: at position 7.
Cleavage from the resin: and removal of protecting groups to yield the final peptide.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure purity and correct molecular weight .
Chemical Reactions Analysis
Types of Reactions
[Mpa1, D-Tic7]OT undergoes various chemical reactions, including:
Oxidation: The disulfide bond between cysteine residues can be oxidized.
Reduction: The disulfide bond can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to create analogues with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard SPPS reagents such as Fmoc-protected amino acids and coupling agents like HBTU or DIC.
Major Products
The major products formed from these reactions include various analogues of this compound with altered biological activities. These analogues are used to study structure-activity relationships and optimize therapeutic potential .
Scientific Research Applications
[Mpa1, D-Tic7]OT has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating oxytocin receptor activity and its effects on cellular signaling pathways.
Medicine: Explored for potential therapeutic applications in conditions related to oxytocin dysregulation, such as autism and social anxiety disorders.
Industry: Utilized in the development of new peptide-based drugs and as a reference compound in analytical techniques
Mechanism of Action
[Mpa1, D-Tic7]OT exerts its effects by binding to the oxytocin receptor, a G-protein-coupled receptor (GPCR). The binding induces conformational changes in the receptor, leading to the activation of intracellular signaling pathways such as the phosphoinositide pathway. This results in the release of intracellular calcium and subsequent physiological responses. The modifications at positions 1 and 7 influence the binding affinity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
[L-Tic7]OT: An analogue with L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid at position 7.
[Mpa1, L-Tic7]OT: Similar to [Mpa1, D-Tic7]OT but with L-Tic instead of D-Tic.
[D-Tic7]OT: Contains D-Tic at position 7 without the Mpa modification.
Uniqueness
This compound is unique due to the combination of deamino β-mercaptopropionic acid and D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This combination results in distinct biological properties, including partial agonistic activity and specific binding affinities to the oxytocin receptor. The presence of both cis and trans configurations of the Cys6-D-Tic7 bond further contributes to its unique characteristics .
Properties
Molecular Formula |
C48H67N11O12S2 |
---|---|
Molecular Weight |
1054.2 g/mol |
IUPAC Name |
(3R)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-2-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C48H67N11O12S2/c1-5-26(4)41-47(70)54-31(14-15-37(49)61)43(66)55-34(21-38(50)62)44(67)57-35(24-73-72-17-16-40(64)53-33(45(68)58-41)19-27-10-12-30(60)13-11-27)48(71)59-23-29-9-7-6-8-28(29)20-36(59)46(69)56-32(18-25(2)3)42(65)52-22-39(51)63/h6-13,25-26,31-36,41,60H,5,14-24H2,1-4H3,(H2,49,61)(H2,50,62)(H2,51,63)(H,52,65)(H,53,64)(H,54,70)(H,55,66)(H,56,69)(H,57,67)(H,58,68)/t26-,31-,32-,33-,34-,35-,36+,41-/m0/s1 |
InChI Key |
BEKGLOSGJVQNHG-CKIXOVHCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CC4=CC=CC=C4C[C@@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CC4=CC=CC=C4CC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origin of Product |
United States |
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